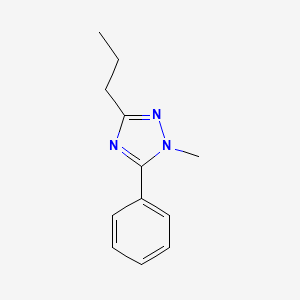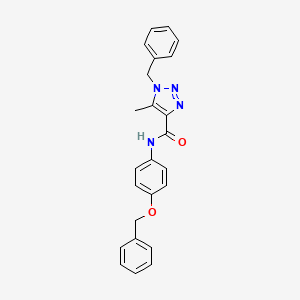
1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide is a compound belonging to the class of triazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide typically involves a multistep process. One common method includes the cycloaddition reaction of azides with alkynes to form the triazole ring, followed by functionalization of the triazole ring with appropriate substituents. For instance, the reaction between benzyl azide and propargyl alcohol under copper-catalyzed conditions can yield the triazole core, which is then further modified to introduce the methyl and phenylmethoxyphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yields and purity. The use of automated systems for reaction monitoring and control can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to partially or fully reduced triazole derivatives .
Scientific Research Applications
1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can also interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of the carboxamide group.
1-benzyl-5-formyl-1,2,3-triazole-4-carboxylate: Contains a formyl group, offering different reactivity and applications.
Uniqueness
1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethoxyphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
Molecular Formula |
C24H22N4O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-benzyl-5-methyl-N-(4-phenylmethoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C24H22N4O2/c1-18-23(26-27-28(18)16-19-8-4-2-5-9-19)24(29)25-21-12-14-22(15-13-21)30-17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,25,29) |
InChI Key |
OITNSHWMHMJOLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


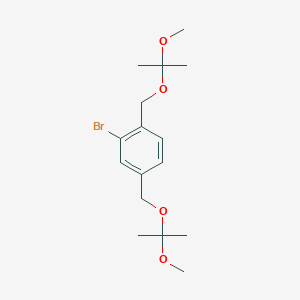
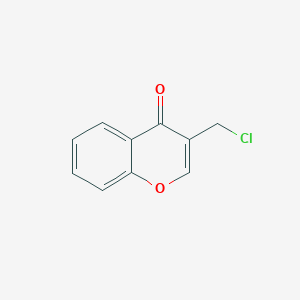


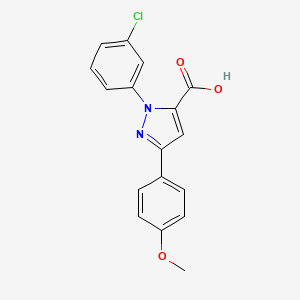
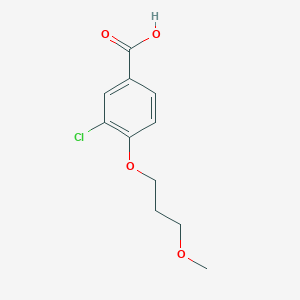

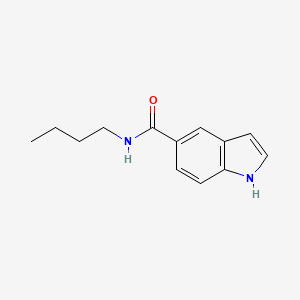

![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13979403.png)
![6-Ethynyl-2-oxaspiro[3.3]heptan-6-ol](/img/structure/B13979411.png)

